![molecular formula C15H16N4O2S2 B5799182 N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide](/img/structure/B5799182.png)
N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide, also known as M2TH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of thiazolidinedione derivatives, which have been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has also been shown to inhibit the expression of various proteins involved in cell cycle regulation and apoptosis, such as cyclin D1, Bcl-2, and Bcl-xL.
Biochemical and physiological effects:
N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has been shown to exhibit various biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of immune responses, and the reduction of oxidative stress. N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide in laboratory experiments is its potency and selectivity towards cancer cells and viruses. However, one of the limitations of using N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide is its low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
There are several future directions for the research on N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide. One of the areas that require further investigation is the optimization of its synthesis method to improve its solubility and pharmacokinetics. In addition, the elucidation of its mechanism of action and its molecular targets can provide valuable insights into its therapeutic potential. Furthermore, the evaluation of its toxicity and safety profile is essential for its clinical development. Overall, the research on N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has shown promising results, and further studies are required to fully explore its potential as a therapeutic agent.
Synthesemethoden
The synthesis of N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide involves the condensation of 5-methyl-2-thiophene carboxaldehyde with malonohydrazide in the presence of a suitable catalyst. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has been investigated for its potential therapeutic applications in various fields of science, including cancer research, neuroscience, and infectious diseases. Studies have shown that N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Furthermore, N'~1~,N'~3~-bis[(5-methyl-2-thienyl)methylene]malonohydrazide has been investigated as a potential antiviral agent against hepatitis C virus and herpes simplex virus.
Eigenschaften
IUPAC Name |
N,N'-bis[(E)-(5-methylthiophen-2-yl)methylideneamino]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S2/c1-10-3-5-12(22-10)8-16-18-14(20)7-15(21)19-17-9-13-6-4-11(2)23-13/h3-6,8-9H,7H2,1-2H3,(H,18,20)(H,19,21)/b16-8+,17-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRVCPAHIQCDJRN-GONBZBRSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C=NNC(=O)CC(=O)NN=CC2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(S1)/C=N/NC(=O)CC(=O)N/N=C/C2=CC=C(S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'~1~,N'~3~-bis[(E)-(5-methylthiophen-2-yl)methylidene]propanedihydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

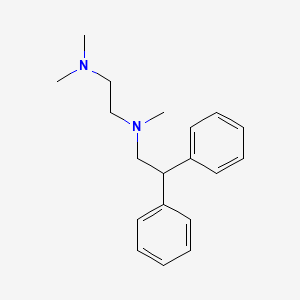


![N-(2,3-dimethylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5799130.png)
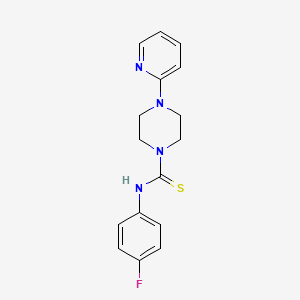
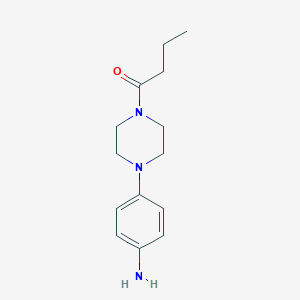
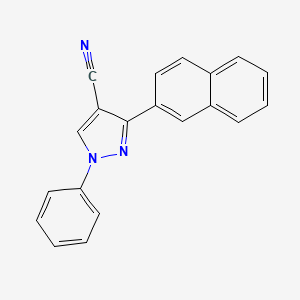
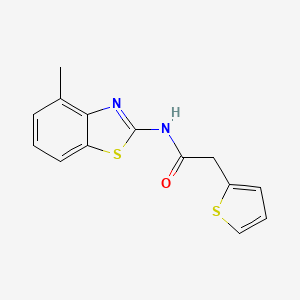

![3-oxo-N-[3-(trifluoromethyl)phenyl]-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5799178.png)



